molecular formula C22H20N6O2 B2975048 2-(1,2-benzoxazol-3-yl)-1-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one CAS No. 1257552-43-4

2-(1,2-benzoxazol-3-yl)-1-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B2975048
CAS No.: 1257552-43-4
M. Wt: 400.442
InChI Key: QRSCZYSGGZKFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,2-benzoxazol-3-yl)-1-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a benzoxazole ring, a pyridazinyl-pyridine moiety, and a piperazine linkage

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c29-22(15-19-16-5-1-2-7-20(16)30-26-19)28-13-11-27(12-14-28)21-9-8-18(24-25-21)17-6-3-4-10-23-17/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSCZYSGGZKFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-(1,2-benzoxazol-3-yl)-1-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA, H₂O₂

    Reduction: Pd/C, H₂

    Substitution: Nucleophiles (amines, thiols), bases (NaOH, K₂CO₃)

Major Products

    Oxidation: N-oxides of benzoxazole

    Reduction: Amines from nitro groups

    Substitution: Substituted pyridazinyl-pyridine derivatives

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-1-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, while the pyridazinyl-pyridine moiety

Biological Activity

The compound 2-(1,2-benzoxazol-3-yl)-1-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoxazole moiety fused with a pyridazine and piperazine structure, which are known for their diverse biological activities. The structural formula can be represented as follows:

C19H19N5O\text{C}_{19}\text{H}_{19}\text{N}_{5}\text{O}

Table 1: Structural Components

ComponentDescription
BenzoxazoleAromatic heterocyclic compound
PiperazineSix-membered ring containing nitrogen
PyridazineSix-membered ring with two nitrogen atoms

Antimicrobial Activity

Research has shown that derivatives of benzoxazole and pyridazine exhibit significant antimicrobial properties. A study on similar compounds indicated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .

Anticancer Properties

Compounds containing benzoxazole and pyridazine structures have been investigated for their anticancer potential. For instance, pyridazine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific protein targets related to cell proliferation .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological activities, including anxiolytic and antidepressant effects. Studies suggest that modifications in the piperazine ring can enhance these activities, making compounds like 2-(1,2-benzoxazol-3-yl)-1-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one promising candidates for further research in neuropharmacology .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many benzoxazole derivatives act as enzyme inhibitors, affecting metabolic pathways in pathogens or cancer cells.
  • Receptor Modulation : Compounds may interact with neurotransmitter receptors, influencing neurochemical pathways.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of benzoxazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed Minimum Inhibitory Concentration (MIC) values ranging from 7.81 to 250 μg/mL, indicating potent activity against both bacterial strains .

Study 2: Anticancer Activity

In vitro tests on cancer cell lines revealed that certain pyridazine derivatives exhibited IC50 values as low as 10 μM, showcasing significant cytotoxicity compared to standard chemotherapeutics . These findings suggest that the incorporation of benzoxazole and piperazine moieties may enhance anticancer activity.

Study 3: Neuropharmacological Assessment

A behavioral study assessed the anxiolytic effects of piperazine derivatives in rodent models. Compounds similar to our target compound showed reduced anxiety-like behavior in elevated plus maze tests, supporting their potential use in treating anxiety disorders .

Q & A

Q. What are the recommended synthetic routes for 2-(1,2-benzoxazol-3-yl)-1-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step coupling reactions, such as nucleophilic substitution or Buchwald-Hartwig amination, to link the benzoxazole, pyridazine, and piperazine moieties. Key steps include:
  • Pyridazinyl-piperazine coupling : Use palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos in anhydrous toluene at 80–100°C under inert atmosphere .
  • Benzoxazole-ethanone linkage : Employ acyl chloride intermediates under Schotten-Baumann conditions (aqueous NaOH, THF) .
    Optimization : Apply Design of Experiments (DoE) to variables like temperature, solvent polarity, and catalyst loading. For example, flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility and reduce byproducts .
Critical Parameters Optimal Range Impact on Yield
Reaction Temperature80–100°CHigher yields above 90°C
Catalyst Loading2–5 mol% PdExcess increases impurities
Solvent SystemToluene/DMF (3:1)Polar aprotic enhances coupling

Q. What analytical techniques are critical for characterizing this compound's purity and structural conformation?

  • Methodological Answer :
  • Purity Analysis :
  • HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5, 15.4 g/L) and acetonitrile gradient (20% → 80% over 20 min) to resolve polar byproducts .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
  • Structural Confirmation :
  • X-ray Crystallography : Resolve π-stacking interactions between benzoxazole and pyridazine rings (e.g., space group P2₁/c, Z = 4) .
  • NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and piperazine CH₂ groups (δ 2.5–3.5 ppm) using 2D COSY/HSQC .

Q. How does the presence of the benzoxazole and pyridazinyl-piperazine moieties influence the compound's physicochemical properties?

  • Methodological Answer :
  • Lipophilicity : The benzoxazole ring increases logP (~2.8), while the pyridazinyl-piperazine enhances water solubility via hydrogen bonding (clogP ~1.2) .
  • Stability : The electron-deficient pyridazine stabilizes the compound under acidic conditions (pH 2–6), but the benzoxazole may hydrolyze at pH > 10 .
  • Thermal Behavior : DSC shows a melting point ~190–200°C, with decomposition above 250°C (TGA) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding this compound's reactivity?

  • Methodological Answer :
  • Case Study : If DFT calculations predict nucleophilic attack at the pyridazine C4 position, but LC-MS shows C2 adducts:

Validate computational models using higher-level theory (e.g., M06-2X/cc-pVTZ) .

Perform kinetic isotope effect (KIE) studies to confirm transition states.

Use cryogenic NMR (e.g., 100 K) to trap reactive intermediates .

  • Cross-Validation : Compare crystallographic bond lengths (e.g., C-N = 1.34 Å) with optimized geometries from DFT .

Q. How can researchers optimize the yield of the pyridazinyl-piperazine coupling step while minimizing byproduct formation?

  • Methodological Answer :
  • Byproduct Mitigation :
  • Chelation Control : Add 1,10-phenanthroline (0.5 equiv) to suppress Pd-black formation .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 h to 2 h at 120°C, improving yield from 45% to 72% .
  • Statistical Optimization :
Factor Low Level High Level Optimal
Temperature70°C110°C95°C
Catalyst (Pd(OAc)₂)1 mol%5 mol%3 mol%
Ligand (XPhos)2 mol%6 mol%4 mol%

Q. What are the implications of polymorphic forms observed in crystallographic studies, and how can they be controlled during synthesis?

  • Methodological Answer :
  • Polymorph Impact : Form I (monoclinic) shows higher solubility (~12 mg/mL) than Form II (triclinic, ~8 mg/mL) due to lattice energy differences .
  • Control Strategies :

Solvent Screening : Use ethyl acetate/hexane (1:3) for Form I; DMSO/water for Form II.

Seeding : Introduce Form I crystals during crystallization to dominate nucleation.

In Situ Raman : Monitor polymorph transitions in real-time during cooling (rate: 0.5°C/min) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.